molecular formula C27H25BrN6O2S B2460891 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE CAS No. 893784-44-6

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2460891
CAS No.: 893784-44-6
M. Wt: 577.5
InChI Key: STZVIHFOIPHWTD-UHFFFAOYSA-N
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Description

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a bromophenyl sulfonyl group, a dimethylphenyl piperazine moiety, and a triazoloquinazoline core

Preparation Methods

The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via a sulfonylation reaction, where a bromophenyl sulfonyl chloride reacts with the triazoloquinazoline intermediate.

    Attachment of the Dimethylphenyl Piperazine Moiety: The final step involves the coupling of the dimethylphenyl piperazine moiety to the triazoloquinazoline core. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl sulfonyl group, potentially converting it to a phenyl sulfonyl group.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology. Its ability to interact with various biological targets can be explored for therapeutic purposes.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

    Chemical Biology: The compound can serve as a probe to study biological processes and pathways, providing insights into cellular mechanisms and interactions.

    Pharmacology: The compound’s interactions with receptors and enzymes can be studied to understand its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE include other triazoloquinazoline derivatives with different substituents. These compounds share a common triazoloquinazoline core but differ in the functional groups attached to the core. The uniqueness of this compound lies in its specific combination of a bromophenyl sulfonyl group and a dimethylphenyl piperazine moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN6O2S/c1-18-7-8-19(2)24(17-18)32-13-15-33(16-14-32)25-22-5-3-4-6-23(22)34-26(29-25)27(30-31-34)37(35,36)21-11-9-20(28)10-12-21/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVIHFOIPHWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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